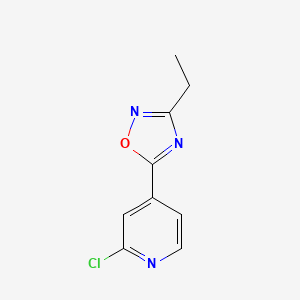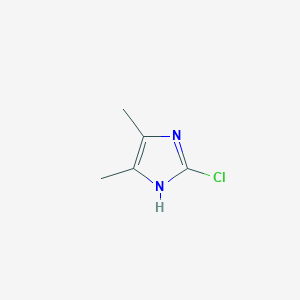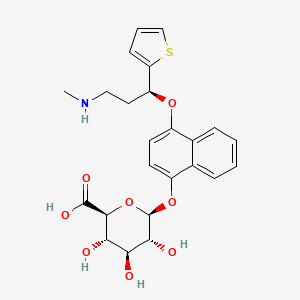
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid
描述
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid is an organic compound with the molecular formula C12H9F3N2O2 It is a derivative of quinoxaline, characterized by the presence of two methyl groups at positions 6 and 7, a trifluoromethyl group at position 3, and a carboxylic acid group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an aromatic diamine with a diketone. For instance, 1,2-diaminobenzene can react with 1,2-diketone under acidic conditions to form the quinoxaline ring.
Introduction of Methyl Groups: The methyl groups at positions 6 and 7 can be introduced via alkylation reactions. This can be achieved by reacting the quinoxaline derivative with methylating agents such as methyl iodide in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding halide with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid derivatives with oxidized methyl groups.
Reduction: Products may include dihydroquinoxaline derivatives.
Substitution: Products may include quinoxaline derivatives with substituted trifluoromethyl groups.
科学研究应用
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein or enzyme, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
6,7-Dimethylquinoxaline-2-carboxylic acid: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
3-Trifluoromethylquinoxaline-2-carboxylic acid: Lacks the methyl groups at positions 6 and 7, which may affect its reactivity and interactions.
6,7-Dimethylquinoxaline: Lacks both the trifluoromethyl and carboxylic acid groups, resulting in significantly different properties.
Uniqueness
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid is unique due to the combination of its trifluoromethyl group, which enhances lipophilicity and stability, and its carboxylic acid group, which allows for specific interactions with molecular targets. This combination of features makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-5-3-7-8(4-6(5)2)17-10(12(13,14)15)9(16-7)11(18)19/h3-4H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNRDKVHZNOZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
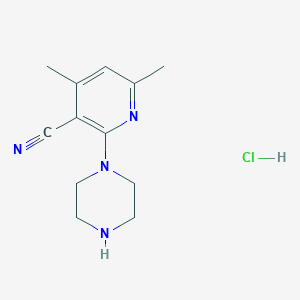
![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)
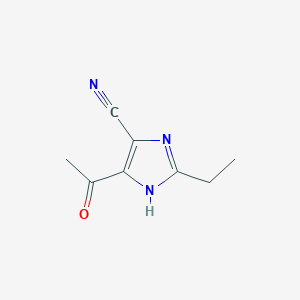
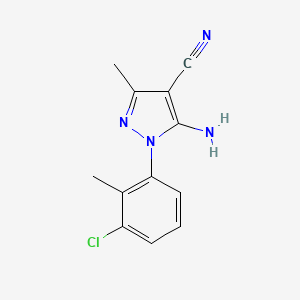
![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
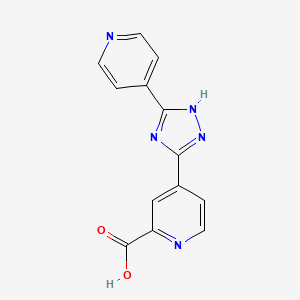
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
